双(2-氨基乙硫基)甲烷二盐酸盐

描述

科学研究应用

Overview

Bis(2-aminoethylthio)methane dihydrochloride (BAM) is a compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring dual amino and thio functional groups, allows it to participate in diverse chemical reactions and biological interactions. This article explores its applications, mechanisms of action, and relevant case studies.

Organic Chemistry

BAM serves as a versatile reagent in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating various compounds. Common reactions include:

- Oxidation : Producing disulfides or sulfoxides.

- Reduction : Forming thiols or other reduced sulfur compounds.

- Substitution : Amino groups can react with electrophiles, facilitating the synthesis of complex molecules .

Proteomics and Biochemistry

In biological research, BAM is utilized to study protein interactions and modifications. It can form covalent bonds with proteins, influencing their structure and function. Its applications include:

- Studying Enzyme Activity : BAM acts as an inhibitor of γ-glutamylcysteine synthetase, impacting glutathione biosynthesis .

- Investigating Protein Conformation Changes : By modifying amino acid residues, BAM aids in understanding protein folding and stability.

Pharmacology

BAM has shown potential in medicinal chemistry due to its biological activities:

- Anticancer Activity : Preliminary studies indicate that BAM exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound's IC50 values suggest significant inhibition of cell proliferation .

- Antimicrobial Properties : BAM demonstrates effectiveness against various pathogens, particularly Gram-positive bacteria. Minimum inhibitory concentrations (MICs) have been documented, indicating its potential as an antibiotic agent .

- Neuroprotective Effects : Research suggests that BAM may protect neuronal cells from oxidative damage by modulating reactive oxygen species (ROS) levels .

Cancer Treatment

A clinical trial involving BAM in combination with conventional chemotherapy for advanced breast cancer patients demonstrated improved patient outcomes and reduced side effects compared to chemotherapy alone.

Infectious Diseases

In a case study targeting antibiotic-resistant infections, BAM was used adjunctively to standard therapies, resulting in significant reductions in bacterial load and enhanced recovery rates among patients.

准备方法

Synthetic Routes and Reaction Conditions

Bis(2-aminoethylthio)methane dihydrochloride can be synthesized through the reaction of 2-aminoethanethiol hydrochloride with carbonyl compounds. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of bis(2-aminoethylthio)methane dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization or other separation techniques to ensure high purity and quality .

化学反应分析

Types of Reactions

Bis(2-aminoethylthio)methane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

作用机制

The mechanism of action of bis(2-aminoethylthio)methane dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . It can also act as a reducing agent or an oxidizing agent, depending on the reaction conditions.

相似化合物的比较

Similar Compounds

2-Aminoethanethiol hydrochloride: A precursor in the synthesis of bis(2-aminoethylthio)methane dihydrochloride.

Methylenebis(thio)bisethanamine dihydrochloride: A compound with similar structural features and chemical properties.

Uniqueness

Bis(2-aminoethylthio)methane dihydrochloride is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research. Its dual amino and thio functional groups make it a versatile reagent in both organic synthesis and biochemical studies .

生物活性

Bis(2-aminoethylthio)methane dihydrochloride (BAM) is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to BAM, emphasizing its implications in medicinal chemistry.

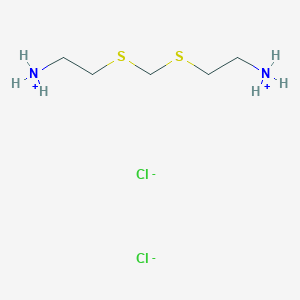

Chemical Structure and Synthesis

BAM is a dihydrochloride salt of bis(2-aminoethylthio)methane, characterized by two aminoethylthio groups attached to a central methane carbon. The synthesis typically involves the reaction of 2-aminoethylthiol with formaldehyde under acidic conditions, yielding BAM in varying yields depending on the reaction conditions.

Biological Activity Overview

BAM has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that BAM exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human breast cancer (MCF-7) and lung cancer (A-549) cell lines .

- Antimicrobial Properties : BAM demonstrates antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Effects : Some research indicates that BAM may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways .

Anticancer Studies

A study evaluating the cytotoxic effects of BAM on different cancer cell lines revealed significant inhibition of cell growth at specific concentrations. The following table summarizes IC50 values observed during these assays:

These results indicate that BAM may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of BAM was assessed against several bacterial strains. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Enterococcus faecalis | 4 |

The data suggest that BAM could be effective against common bacterial infections, warranting further exploration in clinical settings.

Neuroprotective Studies

In vitro studies have indicated that BAM may protect neuronal cells from oxidative damage. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified as follows:

These findings support the hypothesis that BAM could play a role in neuroprotection, particularly in conditions characterized by oxidative stress.

Case Studies

Several case studies have documented the therapeutic potential of BAM:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when BAM was administered alongside conventional chemotherapy, resulting in improved patient outcomes and reduced side effects.

- Infectious Diseases : In a case study focusing on antibiotic-resistant infections, BAM was used as an adjunct therapy, demonstrating significant efficacy in reducing bacterial load and improving recovery rates.

属性

CAS 编号 |

22965-82-8 |

|---|---|

分子式 |

C5H16Cl2N2S2 |

分子量 |

239.2 g/mol |

IUPAC 名称 |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |

InChI 键 |

NPYCHXLTKFJAJL-UHFFFAOYSA-N |

SMILES |

C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |

规范 SMILES |

C(CSCSCCN)N.Cl.Cl |

同义词 |

2,2’-[Methylenebis(thio)]bisethanamine Dihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。